![molecular formula C17H19N3OS B5803630 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton’s tyrosine kinase inhibitors.
作用机制
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the activity of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to reduce the proliferation of cancer cells, induce apoptosis, and inhibit the activation of BTK. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its low aqueous solubility, which can make it difficult to formulate for oral administration.
未来方向
Future research on 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide could focus on several areas. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. Another area of research could focus on developing new formulations of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide to improve its solubility and bioavailability. Additionally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in humans. Finally, future research could focus on exploring the potential use of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in combination with other cancer treatments to enhance their efficacy.
合成方法
The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-isopropylbenzoyl chloride with 3-pyridinemethylamine hydrochloride in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide to form the key intermediate, which is further reacted with ammonia to yield 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been reported in several research articles, and the yields have been reported to be in the range of 20-30%.
科学研究应用
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have shown that 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is effective in inhibiting the growth of cancer cells and inducing apoptosis. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
4-propan-2-yl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)14-5-7-15(8-6-14)16(21)20-17(22)19-11-13-4-3-9-18-10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWZAVQPSKTIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。